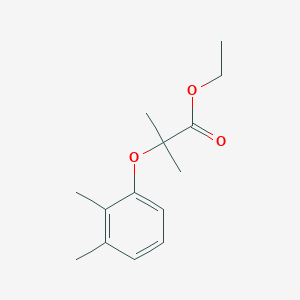
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act by modulating the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CK2, as well as modulate the activity of certain proteins involved in inflammation and immune response. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has also been shown to exhibit anti-cancer properties, and has been studied for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be difficult to purify, and its exact mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research involving 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine. Another potential area of research is the further investigation of the mechanism of action of 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, which could lead to the development of new drugs targeting CK2 and other proteins involved in cellular processes. Additionally, 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine could be studied for its potential use in the treatment of inflammatory and immune-related diseases.
Synthesemethoden
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized using a variety of methods, including the condensation of benzylamine and 2-methyl-3-phenylacrolein in the presence of piperazine. Other methods involve the use of different starting materials such as piperazine and benzaldehyde, which are reacted under specific conditions to yield 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. 4-benzyl-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been studied for its potential anti-cancer properties, as well as its ability to modulate the activity of certain proteins involved in inflammation and immune response.
Eigenschaften
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-19(16-20-8-4-2-5-9-20)17-22-24-14-12-23(13-15-24)18-21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3/b19-16+,22-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXGQWYCSADMV-PLFMGXQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)